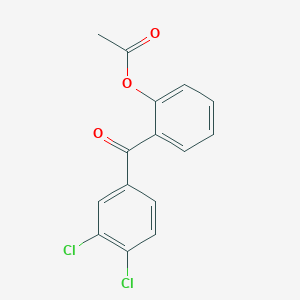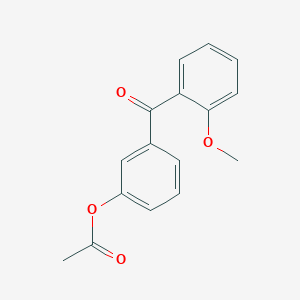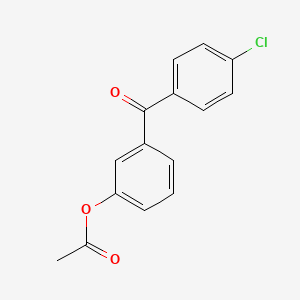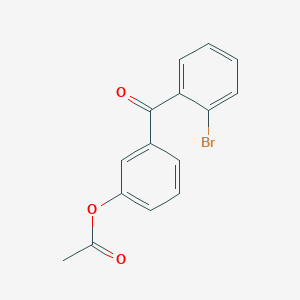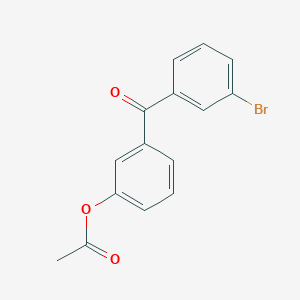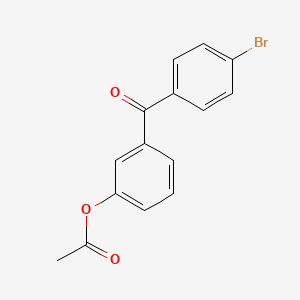
4-Bromo-4'-chloro-3'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4'-chloro-3'-fluorobenzophenone (BCF) is an organic compound that is used in a variety of synthetic and research applications. It is a halogenated aromatic ketone that is a colorless solid at room temperature and is soluble in common organic solvents. BCF is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Precursors: Derivatives of benzophenone, including halogen-substituted compounds, are synthesized for their potential applications in various chemical reactions and as intermediates in organic synthesis. For example, compounds synthesized from halogen-substituted benzophenones have been studied for their photophysical properties and quantum chemical aspects, highlighting their utility in material science and chemical research (Satheeshkumar et al., 2017).
Photophysical Properties
- Molecular Geometry and Chemical Reactivity: Halogen-substituted benzophenones, through quantum chemical studies, reveal insights into their molecular geometry and chemical reactivity. Such studies are crucial for understanding the electronic structure and potential applications in catalysis, optical materials, and pharmaceuticals (Satheeshkumar et al., 2017).
Material Science
- Polymer Chemistry: Halogen-substituted benzophenones have been utilized as monomers or linkers in the synthesis of polymers. For example, the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene indicates the role of such compounds in developing new polymeric materials with specific properties, including enhanced conductivity and thermal stability (Hussain et al., 2019).
Photoreaction Mechanisms
- Photoreactivity: The study of photoreaction mechanisms of halogen-substituted compounds, including benzophenones, is vital for applications in photochemistry and photophysics. Understanding how these compounds react under light exposure can lead to applications in photostabilizers, photo-initiators, and the design of light-sensitive materials (Nanbu et al., 2012).
Chemical Analysis and Thermodynamics
- Vibrational Spectroscopy and Thermodynamics: Detailed vibrational spectroscopic analysis and thermodynamic properties of halogen-substituted benzophenones provide essential data for their application in chemical analysis, materials science, and the development of thermally stable materials (Chaitanya et al., 2011).
Environmental and Toxicological Studies
- Environmental Impact: The formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the pyrolysis of halogenated phenols, including derivatives similar to 4-Bromo-4'-chloro-3'-fluorobenzophenone, is of significant concern in environmental chemistry and toxicology, highlighting the need for understanding the degradation pathways and potential environmental impact of these compounds (Evans & Dellinger, 2005; 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as benzophenones . Benzophenones are often used in organic chemistry as photo initiators, UV blockers, and in the production of dyes and pharmaceuticals .
Mode of Action
Benzophenones are known to undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties .
Biochemical Pathways
Benzophenones are known to form radicals in the presence of ultraviolet radiation, which can give rise to interesting photochemistry .
Pharmacokinetics
The compound’s molecular weight of 31355 may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzophenones are known to have potential photochemical reactivity and photophysical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-4’-chloro-3’-fluorobenzophenone. For instance, the presence of ultraviolet radiation can trigger photochemical reactions in benzophenones . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQNICBNUSUCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


